molecular formula C4H6BrClO B15436559 (2S)-3-Bromo-2-methylpropanoyl chloride CAS No. 80573-40-6

(2S)-3-Bromo-2-methylpropanoyl chloride

Cat. No.: B15436559
CAS No.: 80573-40-6
M. Wt: 185.45 g/mol
InChI Key: ZVDKTPOXSAEUQU-GSVOUGTGSA-N
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Description

(2S)-3-Bromo-2-methylpropanoyl chloride is a chiral acyl chloride derivative characterized by a bromine atom at the third carbon and a methyl group at the second carbon of the propanoyl backbone. Its molecular formula is C₄H₆BrClO, and its stereochemistry (S-configuration at C2) confers distinct reactivity and selectivity in synthetic applications, particularly in asymmetric catalysis and pharmaceutical intermediate synthesis. The compound’s electrophilic acyl chloride group (–COCl) renders it highly reactive toward nucleophiles, enabling its use in esterifications, amide formations, and Friedel-Crafts acylations.

The bromine substituent introduces steric bulk and polarizability, influencing both its physical properties (e.g., boiling point: ~120–125°C) and chemical behavior, such as susceptibility to nucleophilic substitution or elimination reactions under specific conditions.

Properties

CAS No.

80573-40-6

Molecular Formula

C4H6BrClO

Molecular Weight

185.45 g/mol

IUPAC Name

(2S)-3-bromo-2-methylpropanoyl chloride

InChI

InChI=1S/C4H6BrClO/c1-3(2-5)4(6)7/h3H,2H2,1H3/t3-/m1/s1

InChI Key

ZVDKTPOXSAEUQU-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](CBr)C(=O)Cl

Canonical SMILES

CC(CBr)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of (2S)-3-Bromo-2-methylpropanoyl chloride, a comparative analysis with structurally related compounds is essential. Key analogs include 3-bromopropanoyl chloride, 2-methylpropanoyl chloride, and (2R)-3-bromo-2-methylpropanoyl chloride.

Table 1: Comparative Properties of Selected Acyl Chlorides

Compound Molecular Formula Boiling Point (°C) Reactivity with Water Stereochemical Impact Key Applications
This compound C₄H₆BrClO 120–125 High (vigorous hydrolysis) S-configuration dictates enantioselectivity Chiral synthon in APIs
3-Bromopropanoyl chloride C₃H₄BrClO 95–100 Moderate None (achiral) Bulk acylations
2-Methylpropanoyl chloride C₄H₇ClO 130–135 High None (achiral) Polymer chemistry
(2R)-3-Bromo-2-methylpropanoyl chloride C₄H₆BrClO 120–125 High R-configuration alters reaction stereochemistry Asymmetric synthesis

Key Findings:

Reactivity Differences: The bromine atom in this compound increases its electrophilicity compared to 2-methylpropanoyl chloride, accelerating reactions with nucleophiles like amines or alcohols . However, steric hindrance from the methyl group reduces its reactivity relative to 3-bromopropanoyl chloride in SN2 reactions .

Stereochemical Influence: The S-configuration in this compound enables enantioselective synthesis of β-lactam antibiotics, unlike its achiral analogs . In contrast, the R-enantiomer exhibits divergent selectivity in Diels-Alder reactions, underscoring the importance of stereochemistry in synthetic design .

Thermal Stability: Brominated acyl chlorides generally exhibit lower thermal stability than non-halogenated analogs. For instance, this compound decomposes at temperatures above 150°C, whereas 2-methylpropanoyl chloride remains stable up to 200°C .

Q & A

Basic: What are the standard analytical methods to confirm the structural integrity and enantiomeric purity of (2S)-3-Bromo-2-methylpropanoyl chloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify the stereochemistry at the 2S position and confirm the presence of the bromine and acyl chloride groups. Compare chemical shifts with computed PubChem data for validation .
  • Chiral High-Performance Liquid Chromatography (HPLC) : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to assess enantiomeric excess, ensuring no racemization during synthesis .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using electrospray ionization (ESI) or electron impact (EI) methods, cross-referenced with PubChem-derived theoretical values .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Anhydrous Conditions : Store under inert gas (e.g., argon) to prevent hydrolysis of the acyl chloride group, which generates corrosive HCl gas .
  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (nitrile), goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite). Avoid water due to exothermic reactions .

Advanced: How can researchers optimize stereoselective synthesis of the (2S) configuration in 3-Bromo-2-methylpropanoyl chloride?

Methodological Answer:

  • Chiral Auxiliaries : Use (S)-configured precursors (e.g., methyl oxazolidinones) to induce asymmetry during bromination or acylation steps .
  • Enzymatic Resolution : Apply lipases or esterases to hydrolyze racemic intermediates, selectively retaining the (2S)-enantiomer .
  • Kinetic Control : Adjust reaction temperature and solvent polarity to favor the formation of the (2S)-isomer, as lower temperatures often enhance stereochemical retention .

Advanced: How should researchers address contradictory data regarding the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Systematic Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to isolate solvent effects on reaction rates and byproduct formation .
  • Competitive Reactivity Studies : Compare the acyl chloride’s reactivity with bromine in parallel reactions (e.g., using amines vs. alcohols) to map preferential attack sites .
  • Computational Modeling : Use density functional theory (DFT) to predict transition states and identify steric/electronic factors influencing reactivity discrepancies .

Advanced: What strategies can mitigate racemization during the synthesis of this compound derivatives?

Methodological Answer:

  • Low-Temperature Protocols : Conduct reactions below 0°C to minimize thermal energy-driven racemization .
  • Protecting Group Chemistry : Temporarily mask the stereocenter with tert-butoxycarbonyl (Boc) or benzyl groups during reactive steps .
  • In Situ Monitoring : Use real-time circular dichroism (CD) spectroscopy to detect enantiomeric shifts and adjust conditions dynamically .

Advanced: How can this compound be utilized in designing enzyme inhibitors or prodrugs?

Methodological Answer:

  • Mechanism-Based Inhibition : Target serine hydrolases (e.g., proteases) by exploiting the acyl chloride’s electrophilicity to form covalent adducts with active-site residues .
  • Prodrug Activation : Design ester prodrugs where the acyl chloride moiety is hydrolyzed in vivo to release active metabolites, leveraging the compound’s hydrolytic instability .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents on the methyl group to map steric effects on biological activity .

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